Product packaging for 2,5-Dimethyl-1-phenylcyclohexan-1-ol(Cat. No.:)

2,5-Dimethyl-1-phenylcyclohexan-1-ol

Cat. No.: B13263407
M. Wt: 204.31 g/mol
InChI Key: KFDKEILKLSKJTO-UHFFFAOYSA-N
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Description

Research Applications and Potential 2,5-Dimethyl-1-phenylcyclohexan-1-ol is a chiral cyclohexanol derivative of interest in organic synthesis and medicinal chemistry research. Its structure, featuring a phenyl group and two methyl substituents on the cyclohexane ring, makes it a valuable scaffold for developing novel pharmaceutical compounds and studying structure-activity relationships (SAR). While direct literature on this specific compound is limited, research on closely related 1-phenylcyclohexanol and 2-phenylcyclohexanol analogs indicates potential utility as a synthetic intermediate . Scientific Context and Structural Insights Structurally similar compounds, such as 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol, have been investigated in patent literature for their potential pharmacological properties, including applications in the therapy of pain and depressive symptoms . The dimethylated structure of this compound suggests it could serve as a key precursor or analog in the synthesis of more complex, biologically active molecules. Its stereochemistry also presents opportunities for research into chiral resolution and the study of stereoisomers, akin to methods described for other dimethylated cyclic compounds . Handling and Compliance This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B13263407 2,5-Dimethyl-1-phenylcyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2,5-dimethyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-11-8-9-12(2)14(15,10-11)13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3

InChI Key

KFDKEILKLSKJTO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C2=CC=CC=C2)O)C

Origin of Product

United States

Synthetic Methodologies for 2,5 Dimethyl 1 Phenylcyclohexan 1 Ol

The most direct and established method for synthesizing 2,5-Dimethyl-1-phenylcyclohexan-1-ol is through the Grignard reaction. This cornerstone of organic synthesis involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone. organic-chemistry.org In this specific case, the reaction occurs between phenylmagnesium bromide and 2,5-dimethylcyclohexanone (B1332106).

The Grignard reagent, phenylmagnesium bromide, is typically prepared by reacting bromobenzene (B47551) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The carbon-magnesium bond in the resulting reagent is highly polarized, making the phenyl group a potent nucleophile. vaia.com

This nucleophilic phenyl group then attacks the electrophilic carbonyl carbon of 2,5-dimethylcyclohexanone. The reaction proceeds through a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. leah4sci.com A subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product, this compound. youtube.com The precursor ketone, 2,5-dimethylcyclohexanone, can itself be synthesized via the oxidation of 2,5-dimethylcyclohexan-1-ol. ontosight.ai

Table 1: Grignard Synthesis of this compound

Reactant 1 Reactant 2 Reagent Solvent Product

Emerging Synthetic Routes for Analogues of 2,5 Dimethyl 1 Phenylcyclohexan 1 Ol

While the Grignard reaction is effective for the target molecule, recent research has focused on developing novel, highly efficient, and stereoselective methods for synthesizing complex analogues, particularly highly substituted cyclohexanone (B45756) precursors. These emerging routes often employ cascade or domino reactions to rapidly build molecular complexity from simple starting materials. beilstein-journals.orgnih.gov

A notable emerging strategy is the cascade inter–intramolecular double Michael reaction for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov This approach allows for the creation of cyclohexanone rings with multiple stereocenters in a single, highly controlled operation.

One such study reports the reaction between curcumin (B1669340) analogues and various arylidenemalonates. beilstein-journals.orgnih.gov This reaction proceeds in the presence of aqueous potassium hydroxide (B78521) (KOH) using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst at room temperature. The methodology produces highly functionalized cyclohexanones, which are direct analogues of the ketone precursor to 2,5-Dimethyl-1-phenylcyclohexan-1-ol, in moderate to excellent yields and with high diastereoselectivity. beilstein-journals.org These cyclohexanone products can subsequently be reacted with organometallic reagents to produce a wide array of tertiary alcohol analogues.

The table below summarizes the findings from this research, demonstrating the scope of the reaction with different arylidenemalonates.

Table 2: Diastereoselective Synthesis of Cyclohexanone Analogues via Cascade Reaction

Entry Arylidenemalonate Substituent (Ar) Product Yield (%) Diastereomeric Ratio (dr)
1 4-Fluorophenyl 3a 75 >95:5
2 4-Chlorophenyl 3b 70 >95:5
3 4-Bromophenyl 3c 55 >95:5
4 4-Nitrophenyl 3d 85 >95:5
5 3-Nitrophenyl 3e 82 >95:5
6 2-Chlorophenyl 3f 65 >95:5

Data sourced from a study on cascade Michael-aldol reactions for the synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov This method highlights a modern approach to constructing complex cyclohexanone cores, which serve as versatile intermediates for a diverse range of 1-phenylcyclohexan-1-ol analogues.

Advanced Spectroscopic Characterization for Structural Elucidation of 2,5 Dimethyl 1 Phenylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.org

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for establishing the carbon framework and the placement of substituents on the cyclohexanol (B46403) ring.

In the ¹H NMR spectrum, the chemical shifts of the protons on the cyclohexane (B81311) ring are influenced by the electronegativity of the adjacent hydroxyl group and the anisotropic effects of the phenyl ring. The methyl protons would appear as distinct doublets, and the phenyl protons would resonate in the aromatic region (typically δ 7.2-7.5 ppm). The hydroxyl proton often appears as a broad singlet, whose chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atom bonded to the hydroxyl and phenyl groups (C-1) would be significantly deshielded, appearing at a characteristic downfield shift. The carbons bearing the methyl groups (C-2 and C-5) and the methyl carbons themselves would have distinct resonances. The number of signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for a Stereoisomer of 2,5-Dimethyl-1-phenylcyclohexan-1-ol

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.20 - 7.50 Multiplet
Cyclohexyl-H (various) 1.20 - 2.20 Multiplets
OH Variable (e.g., 1.5-2.5) Broad Singlet
2-CH₃ ~0.90 Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for a Stereoisomer of this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (C-OH, C-Ph) ~75-80
C-2, C-5 ~35-45
C-3, C-4, C-6 ~20-35
Phenyl (quaternary) ~145-150
Phenyl (CH) ~125-130

Two-dimensional NMR experiments are crucial for determining the relative stereochemistry of the substituents on the cyclohexane ring.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org This technique would establish the connectivity of the protons around the cyclohexane ring. For example, the proton at C-2 would show a correlation (cross-peak) with the protons at C-3 and its methyl group protons, confirming their adjacency. Tracing these correlations allows for the complete assignment of the proton spin systems within the ring. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org This is particularly powerful for stereochemical assignments in cyclohexane systems. For instance, if the phenyl group and one of the methyl groups are both in axial positions on the same face of the ring (a 1,3-diaxial relationship), a NOESY cross-peak would be observed between the axial methyl protons and the ortho-protons of the phenyl ring. The absence of such a correlation would suggest an equatorial orientation or a trans relationship. By analyzing the complete set of NOESY correlations, the relative cis/trans arrangement of the hydroxyl, phenyl, and two methyl groups can be definitively established.

The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium between two chair conformations. gmu.edu At room temperature, the interconversion between these chairs is rapid on the NMR timescale, resulting in an averaged spectrum.

By lowering the temperature, this ring-flip process can be slowed down. nih.govresearchgate.netnih.gov At a sufficiently low temperature (the coalescence temperature), the signals for the individual chair conformers can be resolved. For example, a substituent that is axial in one chair form becomes equatorial in the other, and these two distinct environments will give rise to separate sets of NMR signals.

By integrating the signals corresponding to each conformer at low temperature, their relative populations can be determined. nih.gov This allows for the calculation of the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the two conformations. sapub.org This information is vital for understanding the steric and electronic factors that govern the conformational preference of the molecule, such as the preference for bulky groups like the phenyl group to occupy an equatorial position to minimize steric strain from 1,3-diaxial interactions. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Due to the presence of multiple stereocenters, this compound is a chiral molecule. Chiroptical spectroscopy techniques are essential for assessing its enantiomeric purity and determining its absolute configuration.

Optical rotation measures the ability of a chiral compound to rotate the plane of plane-polarized light. wikipedia.org Each enantiomer of this compound will rotate light by an equal magnitude but in opposite directions.

The specific rotation ([α]) is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). wikipedia.org A dextrorotatory enantiomer is designated with a positive (+) sign, while a levorotatory enantiomer is designated with a negative (-) sign. A racemic mixture, containing equal amounts of both enantiomers, will have an observed optical rotation of zero.

Measuring the optical rotation of a synthesized sample allows for the determination of its enantiomeric excess (ee), which is a measure of its purity. This is calculated by comparing the sample's observed specific rotation to the known specific rotation of the pure enantiomer.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum, a plot of this differential absorption versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms.

Each enantiomer of this compound will produce a CD spectrum that is a mirror image of its counterpart. The spectrum is characterized by positive or negative peaks known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the absolute configuration (R/S designation) of the stereocenters.

While empirical rules can sometimes be used, the absolute configuration is most reliably determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. nih.gov Quantum mechanical calculations are used to predict the CD spectrum for a specific enantiomer (e.g., the (1R, 2S, 5R)-isomer). A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute configuration. beilstein-journals.org

Mass Spectrometry in Structural Confirmation and Reaction Mechanistic Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound (molar mass: 218.34 g/mol ), electron ionization (EI) mass spectrometry is expected to yield a wealth of structural information, even though the molecular ion peak (M+) at m/z 218 may be weak or absent, a common characteristic for alcohols. researchgate.netyoutube.com

The fragmentation of tertiary alcohols like this compound is primarily driven by cleavages adjacent to the oxygen-bearing carbon (alpha-cleavage) and dehydration events. youtube.comlibretexts.org The major expected fragmentation pathways would include:

Loss of a Phenyl Radical (•C₆H₅): Cleavage of the C1-phenyl bond would result in a stable cyclohexyl cation containing the hydroxyl and methyl groups, leading to a fragment at m/z 141 (218 - 77).

Loss of a Methyl Radical (•CH₃): Alpha-cleavage involving the loss of one of the methyl groups (from C2 or C5) is less likely to be a primary fragmentation route from the molecular ion but can occur from subsequent fragments.

Dehydration (Loss of H₂O): The elimination of a water molecule is a very common fragmentation pathway for alcohols, which would produce a fragment ion at m/z 200 (218 - 18). youtube.com This resulting cation can undergo further rearrangements and fragmentation.

Ring Cleavage: The cyclohexyl ring can undergo various ring-opening and cleavage patterns, leading to a complex series of fragment ions in the lower mass range. A significant peak is anticipated at m/z 57, which is the base peak in the spectrum of cyclohexanol, resulting from complex ring fragmentation. reddit.commassbank.eu

The mass spectrum of the closely related compound, 1-phenylcyclohexanol, shows prominent peaks corresponding to the molecular ion and fragments from the loss of water and subsequent rearrangements, providing a reference for the expected behavior of the title compound. nist.gov

Table 1: Predicted Major Mass Spectral Fragments for this compound

m/z (Daltons) Predicted Identity of Fragment Fragmentation Pathway
218 [C₁₅H₂₂O]⁺ Molecular Ion (M⁺)
200 [C₁₅H₂₀]⁺ Dehydration: [M - H₂O]⁺
141 [C₉H₁₇O]⁺ Loss of Phenyl Radical: [M - C₆H₅]⁺
105 [C₇H₅O]⁺ or [C₈H₉]⁺ Benzoyl cation or Tropylium-like ion from rearrangement

In the context of reaction monitoring, mass spectrometry can be used to confirm the successful synthesis of this compound, for instance, via a Grignard reaction between 2,5-dimethylcyclohexanone (B1332106) and phenylmagnesium bromide. masterorganicchemistry.com Analysis of the crude reaction mixture by techniques like GC-MS would allow for the identification of the desired product, unreacted starting materials, and any potential side products, thereby providing insight into the reaction mechanism and efficiency. mt.com

Vibrational Spectroscopy (IR, Raman) for Complementary Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, which are sensitive to its functional groups and three-dimensional structure. nih.gov For this compound, these techniques are invaluable for confirming the presence of key functional groups and gaining insight into the conformational preferences of its various stereoisomers.

The chair conformation is the most stable for the cyclohexane ring. The substituents (phenyl, hydroxyl, and two methyl groups) can occupy either axial or equatorial positions. The relative orientation of these groups defines the specific diastereomer and its conformational equilibrium, which can be probed by vibrational spectroscopy.

Key expected vibrational modes include:

O-H Stretch: A strong, broad band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. ias.ac.inyoutube.com The exact position and shape of this band can provide information about inter- and intramolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring and methyl groups are observed just below 3000 cm⁻¹. youtube.com

C=C Stretches (Aromatic): Phenyl group C=C stretching vibrations typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band in the IR spectrum around 1150-1200 cm⁻¹.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of C-C stretching and various bending vibrations. This region is unique for each stereoisomer, acting as a "fingerprint." Specific bands in the 700-1000 cm⁻¹ range can often be correlated with specific axial or equatorial orientations of substituents on the cyclohexane ring. ias.ac.in

Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton and the non-polar phenyl group, making it complementary to IR spectroscopy. ustc.edu.cn For example, the symmetric "ring breathing" vibration of the phenyl group near 1000 cm⁻¹ typically gives a strong, sharp signal in the Raman spectrum. Differences in the vibrational spectra between diastereomers, although sometimes subtle, can be used in conjunction with computational calculations to determine the most stable conformations. mdpi.comiu.edu.sa

Table 2: Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Notes
O-H Stretch 3600-3200 (strong, broad) Weak Sensitive to hydrogen bonding.
Aromatic C-H Stretch 3100-3000 (medium) Strong
Aliphatic C-H Stretch 3000-2850 (strong) Strong
Aromatic C=C Stretch 1600, 1580, 1500, 1450 (sharp) Strong Characteristic of the phenyl group.
C-O Stretch 1200-1150 (strong) Weak to medium Indicative of a tertiary alcohol.

X-ray Crystallography for Definitive Stereochemical Assignment

While spectroscopic methods provide strong evidence for molecular structure and conformation, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. researchgate.netsoton.ac.uk

For a molecule like this compound, which has multiple stereocenters (at C1, C2, and C5), several diastereomers are possible. If a single stereoisomer can be isolated and grown into a suitable single crystal, X-ray diffraction analysis can provide precise data on:

Connectivity: It confirms the exact bonding arrangement of all atoms.

Relative Stereochemistry: It definitively establishes the relative spatial orientation of the phenyl, hydroxyl, and methyl groups (i.e., which groups are cis or trans to each other).

Conformation: It reveals the solid-state conformation of the molecule, such as the specific chair conformation of the cyclohexane ring and the positions (axial or equatorial) of all substituents.

Absolute Stereochemistry: For chiral, enantiomerically pure samples, anomalous dispersion effects can be used to determine the absolute configuration (R/S) of each stereocenter. nih.gov

The crystallographic data would yield precise bond lengths, bond angles, and torsion angles, providing an exact geometric description of the molecule in the crystalline state. This information is crucial for understanding structure-activity relationships and for validating the results of computational conformational analyses. Although a crystal structure for this compound is not publicly available, the structures of numerous substituted cyclohexyl and phenyl-containing compounds have been determined, demonstrating the definitive power of this technique. nih.govmdpi.commdpi.com

Table 3: Information Obtainable from a Hypothetical X-ray Crystal Structure Analysis

Parameter Type of Information Significance
Unit Cell Dimensions Crystal lattice parameters Foundational data for structure solution.
Space Group Crystal symmetry Determines the arrangement of molecules in the crystal.
Atomic Coordinates 3D position of each atom Defines the complete molecular structure.
Bond Lengths/Angles Geometric parameters Confirms expected geometry and reveals any structural strain.
Torsion Angles Conformational details Defines the chair conformation and substituent orientations.

Reaction Mechanisms and Transformations of 2,5 Dimethyl 1 Phenylcyclohexan 1 Ol

Reactivity of the Tertiary Hydroxyl Group

The hydroxyl group, being a poor leaving group, requires protonation by an acid catalyst to facilitate its departure as a water molecule. This initial step is common to both dehydration and nucleophilic substitution reactions, leading to the formation of a tertiary carbocation. This carbocation is further stabilized by the adjacent phenyl group through resonance.

The acid-catalyzed dehydration of 2,5-Dimethyl-1-phenylcyclohexan-1-ol is an elimination reaction that proceeds through an E1 mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond. quora.com

Given the structure of the carbocation intermediate, several olefinic products are possible. The removal of a proton from an adjacent carbon atom can lead to a mixture of alkenes. According to Zaitsev's rule, elimination reactions tend to favor the formation of the most stable, most highly substituted alkene. However, rearrangements of the carbocation intermediate can lead to other unexpected products. A notable parallel is the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol, which yields 1,2-dimethylcyclohexene through a methyl shift, a type of Wagner-Meerwein rearrangement. chegg.comyoutube.com

The potential olefinic products from the dehydration of this compound, both before and after possible carbocation rearrangements, are outlined below.

Table 1: Potential Dehydration Products of this compound

Product Name Structure Formation Pathway Notes
2,5-Dimethyl-1-phenylcyclohex-1-ene Direct Elimination (Zaitsev Product) Highly substituted and conjugated with the phenyl ring, expected to be a major product.
3,6-Dimethyl-1-phenylcyclohex-1-ene Direct Elimination (Hofmann-type) Less substituted product, generally formed in smaller amounts.
1,4-Dimethyl-2-phenylcyclohex-1-ene Rearrangement (Hydride/Methyl Shift) Formed after a 1,2-shift to a potentially more stable carbocation, followed by elimination.

Characterization of these products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to determine the connectivity and stereochemistry of the protons and carbons, and Gas Chromatography-Mass Spectrometry (GC-MS) to separate the isomers and determine their mass-to-charge ratio.

Under acidic conditions, tertiary and benzylic alcohols are prone to undergo nucleophilic substitution via an SN1 mechanism. libretexts.orglibretexts.org This pathway involves the formation of a carbocation intermediate, which is the rate-determining step. wikipedia.orgmasterorganicchemistry.com The stability of the tertiary, resonance-stabilized carbocation formed from this compound makes this reaction particularly favorable.

The mechanism proceeds in three key steps:

Protonation: The hydroxyl group is protonated by a strong acid to form a good leaving group (water). libretexts.org

Carbocation Formation: The protonated alcohol dissociates, forming a planar tertiary carbocation and a water molecule. wikipedia.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers. wikipedia.org

A variety of nucleophiles can be used, leading to a range of substituted products.

Table 2: Examples of SN1 Reactions with Various Nucleophiles

Nucleophile (Reagent) Product
Cl⁻ (from HCl) 1-Chloro-2,5-dimethyl-1-phenylcyclohexane
Br⁻ (from HBr) 1-Bromo-2,5-dimethyl-1-phenylcyclohexane
H₂O (Solvolysis) This compound (racemized)

Functional Group Interconversions on the Cyclohexane (B81311) Ring

Detailed studies specifically documenting functional group interconversions on the cyclohexane ring of this compound, while preserving the tertiary alcohol, are not widely available in the surveyed scientific literature. Such transformations would require chemoselective reagents that react with the C-H bonds or methyl groups on the ring without affecting the tertiary hydroxyl group, which is challenging under many standard reaction conditions.

Intramolecular Rearrangement Reactions

While the compound itself is not a vicinal diol and thus cannot undergo a direct pinacol-pinacolone rearrangement, its carbocation intermediate is highly susceptible to Wagner-Meerwein rearrangements. wikipedia.orgmychemblog.com These are 1,2-shifts of a hydrogen, alkyl, or aryl group to an adjacent carbocation center, driven by the formation of a more stable carbocation. wikipedia.orglscollege.ac.in

In the case of the 1-phenyl-2,5-dimethylcyclohexyl carbocation, several rearrangements are plausible:

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon could migrate to the carbocation center.

1,2-Methyl Shift: A methyl group could migrate. The rearrangement of the carbocation from 2,2-dimethylcyclohexanol to a more stable tertiary carbocation via a methyl shift is a well-established example of this process. youtube.com A similar shift could occur in the 2,5-dimethyl-1-phenylcyclohexyl cation.

Ring Contraction: The carbocation could undergo a rearrangement where a bond of the cyclohexane ring migrates, leading to a five-membered ring (a cyclopentyl system). This is observed in the pinacol rearrangement of some cyclic diols, where ring contraction is a major pathway. stackexchange.com

These rearrangements compete with direct elimination and nucleophilic attack, and the product distribution depends heavily on the specific reaction conditions and the stereochemistry of the starting material.

Stereoselectivity and Regioselectivity in Reactions of this compound Stereoisomers

The presence of three chiral centers in this compound (at C1, C2, and C5) means that multiple stereoisomers exist. The stereochemical and conformational properties of these isomers have a profound impact on the regioselectivity and stereoselectivity of their reactions.

The cyclohexane ring exists in chair conformations, and substituents prefer to occupy the more stable equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org The stereochemical outcome of reactions is often dictated by the conformation of the reacting molecule. wikipedia.org

Regioselectivity: In elimination reactions, the conformation of the starting alcohol can determine the major product. For instance, studies on the dehydration of other substituted tertiary cyclohexanols have shown that the dehydration of equatorial alcohols tends to yield products with an exocyclic double bond, while axial alcohols favor endocyclic double bonds. researchgate.net For the E1 dehydration of this compound, the specific chair conformation of a given stereoisomer would influence which adjacent protons are available for abstraction after the carbocation is formed, thus affecting the ratio of the resulting alkenes.

Stereoselectivity: In an E1 reaction, elimination generally favors the formation of the more stable alkene, which is often the trans or (E)-isomer, making the reaction stereoselective. masterorganicchemistry.comyoutube.com For SN1 reactions, the planar carbocation intermediate can be attacked from either face. If the starting material is a single enantiomer, the reaction typically leads to a mixture of inversion and retention of configuration, often resulting in partial or complete racemization. masterorganicchemistry.com The leaving group can sometimes shield one face of the carbocation, leading to a slight preference for inversion. wikipedia.org The specific stereoisomer of this compound would influence the steric environment around the carbocation, potentially leading to a preference for nucleophilic attack from the less hindered face.

Computational Chemistry Studies on 2,5 Dimethyl 1 Phenylcyclohexan 1 Ol

Quantum Chemical (QC) Calculations for Conformational Energetics (e.g., Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2))

A complete study would involve the use of quantum chemical methods to explore the conformational isomers of 2,5-Dimethyl-1-phenylcyclohexan-1-ol. This would include identifying all possible chair and boat conformations and the various orientations of the phenyl, hydroxyl, and methyl substituents (axial vs. equatorial). Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) would be employed to calculate the relative energies of these conformers to determine their thermodynamic stability. Such calculations are fundamental to understanding the preferred three-dimensional structure of the molecule. However, specific studies providing these energetic calculations for this compound are not present in the available literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as NMR and IR spectra. Theoretical calculations of chemical shifts and vibrational frequencies for the stable conformers of this compound could be performed. These predicted spectra would then ideally be compared with experimentally obtained data to validate the accuracy of the computational models. This correlative approach is crucial for confirming the computationally determined structures. At present, a dedicated study presenting such a comparison for this compound has not been identified.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be necessary. MD simulations model the movement of atoms over time, providing insight into the conformational landscape, the flexibility of the molecule, and the transitions between different conformational states. This would be particularly useful for understanding how the bulky phenyl group and the two methyl groups influence the ring dynamics. Despite the utility of this technique, there are no published MD simulation studies focused on this compound.

Reaction Pathway Analysis and Transition State Modeling for Transformations of this compound

Computational chemistry can also be used to model chemical reactions involving this compound. For instance, the mechanism of its dehydration to form various alkene products could be investigated. This would involve calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Such an analysis would provide a detailed, mechanistic understanding of its reactivity. This type of reaction pathway modeling for this compound is absent from the current body of scientific literature.

Application of Machine Learning and Data Science in Computational Organic Chemistry for Related Cyclohexanol (B46403) Systems

In recent years, machine learning and data science have become increasingly integrated with computational chemistry to predict molecular properties and reaction outcomes. escholarship.org While these approaches are being applied to various chemical systems, including cyclohexanol derivatives, their specific application to build predictive models for the properties or reactivity of this compound has not been reported. Future work could involve using data from other computationally studied cyclohexanols to train machine learning models that could then predict the properties of this specific compound.

Applications of 2,5 Dimethyl 1 Phenylcyclohexan 1 Ol in Complex Organic Synthesis

Q & A

Q. How can the stereochemistry of 2,5-Dimethyl-1-phenylcyclohexan-1-ol be reliably determined in synthetic samples?

Methodological Answer: Stereochemical analysis requires a combination of spectroscopic and computational techniques. Nuclear Overhauser Effect (NOE) NMR experiments can identify spatial proximity between protons to confirm axial/equatorial substituent orientations. Chiral chromatography (e.g., using a Chiralcel® column) paired with polarimetry can resolve enantiomers. For diastereomers, X-ray crystallography provides definitive structural confirmation. Computational methods like density functional theory (DFT) optimize molecular geometries and predict NMR chemical shifts for comparison with experimental data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

  • Ventilation: Use fume hoods to minimize inhalation exposure .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage: Store in a cool, ventilated area away from oxidizers; secondary containment is advised to prevent leaks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethyl and phenyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bulky 2,5-dimethyl groups create steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar solvents. The phenyl group stabilizes carbocation intermediates via resonance, further promoting SN1 reactivity. To validate:

Compare reaction rates in polar protic (e.g., ethanol) vs. polar aprotic (e.g., DMSO) solvents.

Use Hammett plots to quantify electronic effects of substituents on reaction kinetics .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer: Discrepancies often arise from impurities or solvent purity. A systematic approach includes:

Purification: Recrystallize the compound using a solvent like hexane/ethyl acetate.

Solvent Screening: Measure solubility in rigorously dried solvents (e.g., molecular sieves for THF).

Analytical Validation: Use HPLC to confirm purity post-solubility testing .

Q. What strategies are effective for synthesizing enantiomerically pure this compound?

Methodological Answer:

  • Chiral Resolution: Use diastereomeric salt formation with chiral acids (e.g., tartaric acid).
  • Asymmetric Catalysis: Employ Sharpless epoxidation or Jacobsen kinetic resolution to control stereochemistry.
  • Enzymatic Methods: Lipase-catalyzed transesterification selectively modifies hydroxyl groups .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the compound’s conformational equilibrium in solution?

Methodological Answer:

  • Variable-Temperature NMR: Monitor chemical shift changes to identify chair-chair interconversion barriers.
  • Solvent Polarity Studies: Compare coupling constants (J-values) in CDCl3 vs. DMSO-d6 to assess solvent effects on ring puckering.
  • DFT Simulations: Calculate energy differences between axial and equatorial conformers to complement experimental data .

Q. What analytical techniques are most reliable for detecting degradation products under thermal stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Identify decomposition onset temperatures.
  • GC-MS: Profile volatile degradation byproducts.
  • High-Resolution Mass Spectrometry (HRMS): Confirm non-volatile degradation species (e.g., oxidation products) .

Critical Contradictions in Literature

Q. Why do some studies report conflicting melting points for this compound?

Methodological Answer: Variations may stem from:

  • Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate polymorphs.
  • Impurities: Use differential scanning calorimetry (DSC) to detect eutectic mixtures.
  • Measurement Techniques: Standardize melting point apparatus calibration (e.g., using reference compounds) .

Q. How can researchers reconcile discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., cycloheximide for cytotoxicity assays).
  • Cell Line Validation: Ensure consistent passage numbers and culture conditions.
  • Dose-Response Curves: Calculate IC50 values with ≥3 independent replicates to assess reproducibility .

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